8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multiple steps, including cyclization, cycloaddition, and direct fluorination reactions. One common method involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like organolithium or Grignard reagents under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: Compared to these similar compounds, 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8F3NO3 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO3/c1-19-9-4-7(11(17)18)2-6-3-8(12(13,14)15)5-16-10(6)9/h2-5H,1H3,(H,17,18) |
InChI Key |
WHRYABBQFZXRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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